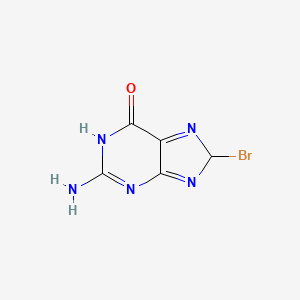
12348910111516171822232425-Hexadecafluorophthalocyanine Copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and good air-stability. This compound is primarily used in various energy conservation applications due to its high electron mobility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the reaction of copper salts with hexadecafluorophthalocyanine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity copper salts and phthalocyanine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as an electron transporting material in organic photovoltaic cells and organic thin film transistors.
Biology: Acts as a catalyst in biomimetic sensors for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the fabrication of quartz crystal microbalance sensors and other electronic devices.
Mecanismo De Acción
The mechanism of action of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves its ability to transport electrons efficiently. The compound interacts with molecular targets such as electron acceptors in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of energy conversion processes .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) phthalocyanine: Similar structure but lacks the fluorine atoms, resulting in different electronic properties.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar compound with zinc instead of copper, used in similar applications.
Nickel(II) phthalocyanine: Another similar compound with nickel, used in different catalytic applications.
Uniqueness
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its high electron mobility and air-stability, making it particularly suitable for energy conservation applications .
Propiedades
Fórmula molecular |
C32H14CuF16N8-2 |
|---|---|
Peso molecular |
878.0 g/mol |
Nombre IUPAC |
copper;(1Z,11Z,20Z,28Z)-5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2 |
Clave InChI |
WCOTUBOOANUCOC-UHFFFAOYSA-N |
SMILES isomérico |
C12C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C(C(=C(C7=C([N-]6)/N=C(/C1C(C(C(C2F)F)F)F)\[N-]3)F)F)F)F)/C8C5C(C(C(C8F)F)F)F)/C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |
SMILES canónico |
C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)





![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)


![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
